molecular formula C13H12Cl2N2O3S B225540 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide

5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No. B225540
M. Wt: 347.2 g/mol
InChI Key: JFFNIPTVTGLZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in epigenetic research. This compound is a potent inhibitor of the histone demethylases JMJD3 and UTX, which are involved in the removal of methyl groups from histone proteins. By inhibiting these enzymes, GSK-J4 can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior. In

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide involves the inhibition of the histone demethylases JMJD3 and UTX. These enzymes are responsible for the removal of methyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting these enzymes, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior. This has important implications for a wide range of biological processes, including development, differentiation, and disease.
Biochemical and Physiological Effects:
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role in altering gene expression, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. However, the full extent of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide's biochemical and physiological effects is still being explored.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide is its specificity for JMJD3 and UTX. This allows researchers to selectively target these enzymes without affecting other histone demethylases. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, there are also several limitations to the use of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments. For example, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the synthesis of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide is relatively complex, making it unsuitable for large-scale production.

Future Directions

There are several potential future directions for research on 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide. One area of interest is the role of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide in cancer therapy. While 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, more research is needed to determine its effectiveness in vivo and its potential for use in combination with other cancer therapies. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. Future research could explore the use of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide in tissue engineering and organ regeneration. Finally, more research is needed to fully understand the biochemical and physiological effects of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide and its potential for use in a wide range of biological processes.

Synthesis Methods

The synthesis of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide was first reported by Kruidenier et al. in 2012. The method involves the reaction of 4-methyl-2-nitrobenzenesulfonamide with 5-chloro-2-pyridinylboronic acid, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-methoxychlorosulfonyl chloride to yield 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide. While this synthesis method is relatively straightforward, it requires several steps and specialized equipment, making it unsuitable for large-scale production.

Scientific Research Applications

5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential use in epigenetic research. By inhibiting JMJD3 and UTX, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide can alter the methylation status of histones, leading to changes in gene expression. This has important implications for a wide range of biological processes, including development, differentiation, and disease. For example, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential use in cancer therapy, as JMJD3 and UTX are often overexpressed in cancer cells.

properties

Product Name

5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide

Molecular Formula

C13H12Cl2N2O3S

Molecular Weight

347.2 g/mol

IUPAC Name

5-chloro-N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12Cl2N2O3S/c1-8-5-11(20-2)12(6-10(8)15)21(18,19)17-13-4-3-9(14)7-16-13/h3-7H,1-2H3,(H,16,17)

InChI Key

JFFNIPTVTGLZRU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.